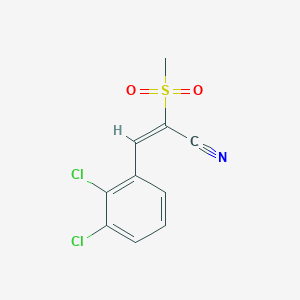
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile is a chemical compound that belongs to the family of nitriles. It is commonly known as DCMPS and is used in scientific research for its unique properties. DCMPS has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of DCMPS is not fully understood. However, it is believed that DCMPS acts by inhibiting the activity of certain enzymes, including topoisomerase II and thioredoxin reductase. These enzymes are involved in DNA replication and cell division, and their inhibition can lead to cell death.
Biochemical and Physiological Effects
DCMPS has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. DCMPS has also been found to inhibit the growth of fungi and bacteria. Additionally, DCMPS has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
実験室実験の利点と制限
DCMPS has several advantages for use in lab experiments. It is easy to synthesize and is relatively stable. Additionally, DCMPS has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using DCMPS in lab experiments. DCMPS can be toxic, and care must be taken when handling it. Additionally, DCMPS has not been extensively studied in vivo, and its potential side effects are not well understood.
将来の方向性
There are several future directions for research on DCMPS. One area of interest is the development of new synthetic methods for DCMPS. Additionally, further studies are needed to fully understand the mechanism of action of DCMPS and its potential side effects. DCMPS has shown promise as a potential treatment for cancer, infections, and inflammatory diseases, and further studies are needed to determine its efficacy in these areas. Finally, the potential use of DCMPS as a herbicide and insecticide should be further explored.
合成法
DCMPS can be synthesized using various methods, including the reaction of 2,3-dichlorobenzaldehyde with methylsulfonylacetonitrile in the presence of a base. The resulting product is then treated with an acid to yield DCMPS. Another method involves the reaction of 2,3-dichlorobenzaldehyde with methylsulfonylacetonitrile in the presence of a catalyst such as NaCN. The resulting product is then treated with an acid to yield DCMPS.
科学的研究の応用
DCMPS has been used in scientific research for its unique properties. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. DCMPS has also been found to have antifungal and antibacterial properties and has been studied for its potential use in treating infections. Additionally, DCMPS has been studied for its potential use as a herbicide and insecticide.
特性
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c1-16(14,15)8(6-13)5-7-3-2-4-9(11)10(7)12/h2-5H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKHGHNIFLFFPS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=C(C(=CC=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

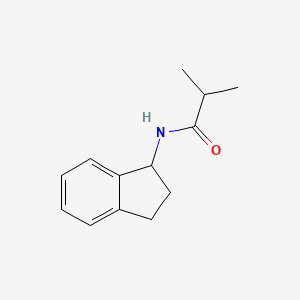
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)

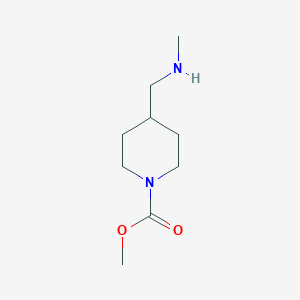
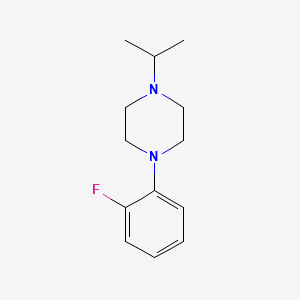
![1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B7463608.png)

![N'-[3-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]propane-1,3-diamine;oxalic acid](/img/structure/B7463617.png)
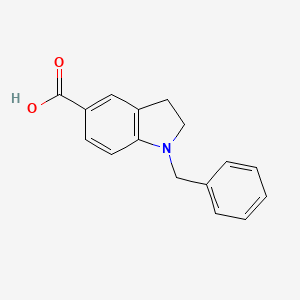
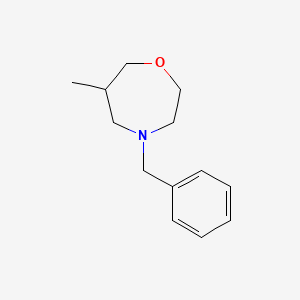
![2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-phenyl-5-(2,4,5-trimethylphenyl)pyrazol-3-yl]acetamide](/img/structure/B7463633.png)
![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)